molecular formula C20H15N3O2S B11095503 5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11095503
M. Wt: 361.4 g/mol
InChI Key: FQQVTDIBUYSVHM-UHFFFAOYSA-N
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Description

5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-aminothiophenol with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as cytochrome P450, thereby affecting metabolic processes. Additionally, the compound’s ability to form stable complexes with metal ions can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
  • 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of both amino and sulfanyl groups attached to the phenyl ring.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

5-amino-2-[4-(4-aminophenyl)sulfanylphenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H15N3O2S/c21-12-1-6-15(7-2-12)26-16-8-4-14(5-9-16)23-19(24)17-10-3-13(22)11-18(17)20(23)25/h1-11H,21-22H2

InChI Key

FQQVTDIBUYSVHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)N

Origin of Product

United States

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